molecular formula C7H7N3 B1615428 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 54856-82-5

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B1615428
CAS No.: 54856-82-5
M. Wt: 133.15 g/mol
InChI Key: JVJSJMKCXGDLIR-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Mechanism of Action

Target of Action

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine has been found to exhibit significant leishmanicidal activity . The primary targets of this compound are the parasites Leishmania infantum, Leishmania braziliensis, and Leishmania donovani . These parasites are responsible for causing leishmaniasis, a group of diseases that present in three main clinical forms: cutaneous, mucocutaneous, and visceral leishmaniasis .

Mode of Action

The compound interacts with its targets by inhibiting the Fe-SOD (Iron Superoxide Dismutase) in the three parasite species . Fe-SOD is an enzyme that protects the parasite from oxidative stress, and its inhibition leads to substantial cytoplasmic alterations .

Biochemical Pathways

The compound affects the glucose metabolism in the parasites . The changes in the excretion product profiles of parasites treated with the compound were consistent with substantial cytoplasmic alterations . This suggests that the compound may disrupt the energy production pathways of the parasites, leading to their death.

Pharmacokinetics

The importance of water solubility in drug action has been noted . Non-charged triazolopyridines can be transformed into charged analogues to increase the degree of water solubility , which could potentially improve the bioavailability of the compound.

Result of Action

The compound exhibits significant leishmanicidal activity . Five of the tested compounds showed selectivity indexes higher than those of the reference drug Glucantime for the three Leishmania species . Moreover, the data on infection rate and on amastigotes showed that these compounds are the most active against the three Leishmania species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, eco-friendly method yields the target compound through a tandem reaction mechanism .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated reactions can be advantageous due to their efficiency and reduced reaction times. Additionally, the scalability of these reactions makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridines .

Comparison with Similar Compounds

  • [1,2,3]Triazolo[4,5-b]pyridine
  • [1,2,3]Triazolo[4,5-c]pyridine
  • [1,2,3]Triazolo[4,5-d]pyrimidine
  • [1,2,3]Triazolo[4,5-d]pyridazine

Uniqueness: 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine is unique due to its specific fused ring structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other triazolopyridines.

Properties

IUPAC Name

3-methyltriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-7-4-2-3-5-10(7)9-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJSJMKCXGDLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312591
Record name 3-Methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54856-82-5
Record name 54856-82-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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